![Product packaging for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol(Cat. No.:CAS No. 62871-28-7)](https://benchchem-product.s3.amazonaws.com/b1352991-2-_1h-benzo_d_imidazol-2-yl_-4-bromophenol.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260121%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260121T040312Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=e02aa725ff4ed3fabb64b53ad1ea84c4fef5c821d6b5c3ec363d4bd15e4c4a02)

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

Description

Structure

2D Structure

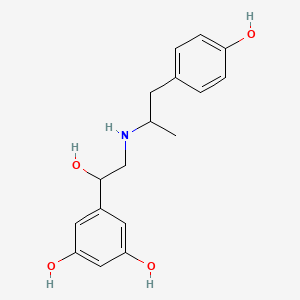

![molecular formula C13H9BrN2O B1352991 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol CAS No. 62871-28-7](/img/structure/B1352991.png)

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGHFCLCUPPGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422048 | |

| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62871-28-7 | |

| Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a heterocyclic organic compound featuring a benzimidazole core linked to a bromophenol moiety. This structure is of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a well-recognized "privileged structure," forming the core of numerous pharmacologically active agents.[1] Similarly, bromophenols, often found in marine organisms, are known for a wide array of bioactivities, including antioxidant and anticancer effects.[2][3]

This document provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of the compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-4-bromophenol[4] |

| CAS Number | 62871-28-7[1][4][5] |

| Molecular Formula | C₁₃H₉BrN₂O[1][4][5] |

| Molecular Weight | 289.13 g/mol [4][5] |

| InChI Key | DHGHFCLCUPPGKW-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O[4] |

| Synonyms | 2-(1H-BENZIMIDAZOL-2-YL)-4-BROMOPHENOL, 2-(5-Bromo-2-hydroxyphenyl)benzimidazole, Phenol, 2-(1H-benzimidazol-2-yl)-4-bromo-[1][4][5] |

Physicochemical Data

This table presents experimentally determined and reported physical properties.

| Property | Value | Source |

| Physical Form | Colorless or yellowish crystals | [5] |

| Melting Point | 256-257 °C | [5] |

| Boiling Point | 486.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.652 g/cm³ (Predicted) | [5][6] |

| Flash Point | 248.1 °C (Predicted) | [5] |

| Vapor Pressure | 4.31E-10 mmHg at 25 °C (Predicted) | [5] |

| Refractive Index | 1.742 (Predicted) | [5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [5] |

Computed Molecular Properties

The following properties were computationally derived and are provided by the PubChem database.[4]

| Property | Value |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 287.98983 Da |

| Topological Polar Surface Area | 48.9 Ų |

| Heavy Atom Count | 17 |

Experimental Protocols

Synthesis Protocol: Phillips Condensation

The synthesis of 2-substituted benzimidazoles is commonly achieved via the Phillips condensation method. This protocol outlines the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reactants:

-

o-Phenylenediamine

-

5-Bromo-2-hydroxybenzoic acid

-

Polyphosphoric acid (PPA) or 4M Hydrochloric Acid

Procedure:

-

In a round-bottom flask, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 5-bromo-2-hydroxybenzoic acid (1.0 eq).

-

Add polyphosphoric acid (PPA) as a solvent and catalyst, typically 10-20 times the weight of the reactants. Alternatively, reflux the mixture in 4M HCl.

-

Heat the reaction mixture to 150-180 °C (for PPA) or reflux temperature (for HCl) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to approximately 80-100 °C.

-

Carefully pour the warm reaction mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid. This will cause the crude product to precipitate.

-

Stir the resulting suspension for 30-60 minutes to ensure complete precipitation and neutralization.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral (pH ~7).

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or methanol) to yield pure this compound.

Caption: General workflow for the synthesis of the title compound.

Characterization Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected in the aromatic region (approx. 6.8-8.0 ppm) for the protons on the phenolic and benzimidazole rings. The phenolic -OH and imidazole -NH protons will appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum using the same sample. Expect approximately 9-10 distinct signals in the aromatic region (approx. 110-160 ppm), corresponding to the unique carbon atoms in the molecule.

3.2.2 Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) mass spectrometry in positive ion mode (ESI+).

-

Dissolve a small sample in a suitable solvent like methanol or acetonitrile.

-

The expected [M+H]⁺ ion should be observed at m/z ≈ 288.997 and 290.995, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Biological Activity and Potential Applications

While specific biological pathway data for this compound is limited in the public domain, the activities of its constituent scaffolds provide strong indications of its potential.

-

Antimicrobial and Anticancer Potential: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as antibacterial and anticancer agents.[5][7] Bromophenols isolated from marine algae have also demonstrated significant cytotoxicity against various human cancer cell lines.[3] This suggests the title compound is a strong candidate for screening in anticancer and antimicrobial assays.

-

Enzyme Inhibition: Certain substituted benzimidazoles have been identified as potent inhibitors of enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), which is a key target in cancer therapy.[7]

-

GABA-A Receptor Modulation: The benzimidazole scaffold has been explored for its ability to act as a positive allosteric modulator of GABA-A receptors, suggesting potential applications in neurological disorders.[8]

-

Antioxidant Activity: Phenolic compounds, particularly those with bromine substitution found in nature, often possess radical scavenging capabilities.[2] The bromophenol moiety in the title compound suggests it may have antioxidant properties.

Photophysical Properties: A Potential Fluorescent Probe

A key chemical property of 2-hydroxyphenyl-benzimidazole derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This photophysical process makes them highly fluorescent and environmentally sensitive, rendering them suitable for applications as fluorescent probes in biological imaging and material science.[9][10]

Upon absorption of light, the proton from the phenolic hydroxyl group is rapidly transferred to the nitrogen atom of the imidazole ring, leading to the formation of a transient keto-tautomer. This tautomer is responsible for a large Stokes shift (a significant difference between the absorption and emission maxima), which is a highly desirable feature for fluorescent probes.

Caption: Diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) process.

References

- 1. Page loading... [guidechem.com]

- 2. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]

- 4. This compound | C13H9BrN2O | CID 4450897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 2-(Benzo[d]thiazol-2-yl)-4-bromophenol | 6344-17-8 [smolecule.com]

In-Depth Technical Guide to 2-(1H-Benzimidazol-2-yl)-4-bromophenol (CAS Number: 62871-28-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of the compound 2-(1H-Benzimidazol-2-yl)-4-bromophenol, registered under CAS number 62871-28-7. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(1H-Benzimidazol-2-yl)-4-bromophenol have been compiled and are presented in the table below for easy reference.

| Property | Value |

| CAS Number | 62871-28-7 |

| Molecular Formula | C₁₃H₉BrN₂O |

| Molecular Weight | 289.13 g/mol |

| Melting Point | 256-257 °C |

| Boiling Point | 486.6 °C at 760 mmHg |

| Density | 1.652 g/cm³ |

| Flash Point | 248.1 °C |

| Appearance | Colorless or yellowish crystalline solid |

| Solubility | Soluble in water and chloroform; easily soluble in ethanol, ether, and glacial acetic acid. Quantitative data is not readily available. |

Experimental Protocols

Synthesis of 2-(1H-Benzimidazol-2-yl)-4-bromophenol

The synthesis of 2-(1H-benzimidazol-2-yl)-4-bromophenol is typically achieved through the condensation reaction of an o-phenylenediamine with a substituted aldehyde. A representative experimental protocol is detailed below.

Materials:

-

o-Phenylenediamine

-

4-Bromo-2-hydroxybenzaldehyde

-

Ethanol

-

p-Toluenesulfonic acid (p-TsOH) catalyst

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add 4-bromo-2-hydroxybenzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add the mixture dropwise to a stirred solution of sodium carbonate in water to neutralize the acid and precipitate the product.

-

Filter the resulting solid, wash with water, and dry to yield the crude 2-(1H-benzimidazol-2-yl)-4-bromophenol.[1]

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present in the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Elemental Analysis: Provides the percentage composition of elements in the compound, which can be compared with the calculated values for the molecular formula.

Biological Activities and Signaling Pathways

Derivatives of benzimidazole and bromophenol are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3][4]

While specific signaling pathways for 2-(1H-Benzimidazol-2-yl)-4-bromophenol are not extensively detailed in the current literature, the biological activities of closely related benzimidazole derivatives suggest potential mechanisms of action. For instance, some benzimidazole derivatives have been shown to induce apoptosis in cancer cells and overcome drug resistance by inhibiting P-glycoprotein activity.[5] Others have demonstrated immunomodulatory effects by inhibiting H+/K+-ATPase, leading to a decrease in intracellular pH and subsequent inhibition of T-cell proliferation.[6][7]

Given the structural similarity, it is plausible that 2-(1H-Benzimidazol-2-yl)-4-bromophenol may exert its biological effects through similar mechanisms. Further research is required to elucidate the specific signaling pathways modulated by this compound.

A generalized workflow for the synthesis and characterization of benzimidazole derivatives is presented below.

Caption: General experimental workflow for the synthesis and characterization of 2-(1H-Benzimidazol-2-yl)-4-bromophenol.

References

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a benzimidazole derivative, inhibits T cell proliferation involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical properties, spectroscopic characteristics, and provides a detailed, plausible experimental protocol for its synthesis and characterization.

Molecular Structure and Chemical Properties

This compound, with the CAS number 62871-28-7, is a substituted benzimidazole derivative. The core structure consists of a benzimidazole ring system linked at the 2-position to a 4-bromophenol moiety.

Table 1: General and Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₁₃H₉BrN₂O |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62871-28-7 |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Br)O |

| InChI Key | JLLSATYTCUADJA-UHFFFAOYSA-N |

| Appearance | Expected to be a solid at room temperature |

Experimental Data (Based on Closely Related Compounds and Spectral Databases)

NMR Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These are estimated values and may vary depending on the solvent and experimental conditions. Data for the related compound 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol shows characteristic signals for the benzimidazole and substituted phenol rings.[2]

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.9 | br s | N-H (imidazole) |

| ~10.0 | br s | O-H (phenol) |

| ~8.2 - 7.2 | m | Aromatic Protons |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OH (phenol) |

| ~152 | C=N (imidazole) |

| ~140 - 110 | Aromatic Carbons |

| ~115 | C-Br (phenol) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | O-H and N-H stretching (broad) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | C=N stretching (imidazole) |

| 1500 - 1400 | Aromatic C=C stretching |

| 1250 - 1180 | C-O stretching (phenol) |

| 750 - 700 | Aromatic C-H bending |

| 600 - 500 | C-Br stretching |

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 288/290 | [M]⁺ (Molecular ion) |

| Other fragments | Corresponding to the loss of Br, CO, etc. |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound. This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.

Synthesis of this compound

The synthesis involves the condensation reaction between 4-bromo-1,2-phenylenediamine and 5-bromosalicylaldehyde.

Materials and Reagents:

-

4-bromo-1,2-phenylenediamine

-

5-bromosalicylaldehyde

-

Ethanol (or Methanol)

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

-

Add 5-bromosalicylaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration and washed with cold distilled water.

-

The crude product is dried and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum over anhydrous sodium sulfate.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz NMR spectrometer.

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using an FTIR spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

The data will provide the molecular weight and fragmentation pattern of the compound.

Melting Point:

-

The melting point of the purified compound should be determined using a melting point apparatus.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and subsequent characterization of the target compound.

References

Navigating the Solubility of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the inherent properties of a compound is crucial for predicting its behavior in different solvent systems. The following table summarizes the key computed physicochemical properties of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂O | PubChem[1] |

| Molecular Weight | 289.13 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 287.98983 Da | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 276 | PubChem[1] |

The XLogP3 value of 3.9 suggests that this compound is a relatively non-polar molecule, indicating a higher affinity for and likely better solubility in organic solvents compared to aqueous solutions. The presence of both hydrogen bond donors and acceptors suggests that it can engage in hydrogen bonding, which may influence its solubility in protic versus aprotic solvents.

Experimental Protocols: A General Approach to Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a general and widely used method for the synthesis of 2-arylbenzimidazoles can be adapted. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

A representative synthetic pathway would involve:

-

Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser.

-

Reagents:

-

o-Phenylenediamine

-

4-Bromo-2-hydroxybenzoic acid

-

A dehydrating agent or a catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid (e.g., HCl).

-

-

Solvent: A high-boiling point solvent may be used, or the reaction can be run neat with a catalyst like PPA.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >150 °C) for several hours to drive the condensation and cyclization.

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

The precipitated crude product is collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable organic solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

-

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Disclaimer: This guide provides a general overview based on available chemical information. Specific experimental conditions, including solvent choice for synthesis and purification, would require optimization in a laboratory setting. The absence of specific solubility data highlights an area for future research to better characterize this compound for its potential applications.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of a molecule provides detailed information about its structure, including the number of different types of protons, their electronic environments, and their spatial relationships. For this compound, the spectrum is predicted based on the analysis of its constituent parts: a benzimidazole ring and a 4-bromophenol ring. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

The protons in the benzimidazole ring system and the 4-bromophenol moiety will exhibit characteristic chemical shifts. The N-H proton of the imidazole ring is notably deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm, particularly when using a solvent like DMSO-d6.[1] The aromatic protons of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[1] The protons on the 4-bromophenol ring will also appear in the aromatic region, with their exact shifts influenced by the hydroxyl and benzimidazole substituents.

Below is a table summarizing the predicted 1H NMR data for this compound. The numbering of the protons corresponds to the chemical structure provided.

Table 1: Predicted 1H NMR Data for this compound in DMSO-d6

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 | ~13.20 | br s | 1H | - |

| H-4'/H-7' | ~7.65 | m | 2H | - |

| H-5'/H-6' | ~7.25 | m | 2H | - |

| H-3 | ~8.05 | d | 1H | ~2.5 |

| H-5 | ~7.50 | dd | 1H | ~8.8, 2.5 |

| H-6 | ~7.00 | d | 1H | ~8.8 |

| -OH | ~9.02 | s | 1H | - |

br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Experimental Protocol for 1H NMR Analysis

This section details a standard procedure for the preparation and analysis of a sample of this compound for 1H NMR spectroscopy.

Materials:

-

This compound (5-25 mg)[1]

-

Deuterated solvent (e.g., DMSO-d6, CDCl3)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the benzimidazole derivative into a small, clean, and dry vial.[1]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial using a clean Pasteur pipette.

-

If necessary, gently vortex the vial to ensure the complete dissolution of the compound.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Analysis:

-

The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Set the spectral width to an appropriate range to cover all expected proton signals (e.g., 0-14 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

-

The data should be processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Data Analysis and Interpretation Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the acquired 1H NMR spectrum.

References

Mass Spectrometry Fragmentation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathway of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a molecule of interest in pharmaceutical and chemical research. The fragmentation patterns discussed are based on established principles of mass spectrometry for benzimidazole and brominated phenolic compounds. This document serves as a valuable resource for the identification and structural elucidation of this and related compounds.

Introduction

This compound is a heterocyclic compound incorporating a benzimidazole ring linked to a bromophenol moiety. Understanding its behavior under mass spectrometric analysis is crucial for its characterization in various matrices, including biological and environmental samples. This guide outlines the predicted fragmentation pathways under common ionization techniques such as Electrospray Ionization (ESI) and Electron Impact (EI), providing researchers with a framework for interpreting mass spectral data.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be driven by the inherent chemical properties of its constituent functional groups: the benzimidazole ring, the phenolic hydroxyl group, and the bromine atom. The presence of bromine is particularly noteworthy due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in characteristic M and M+2 peaks for bromine-containing fragments.[1]

The proposed fragmentation cascade likely initiates with the ionization of the molecule, followed by a series of characteristic neutral losses and bond cleavages.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound. The m/z values for bromine-containing fragments are presented as a pair, reflecting the isotopic distribution of 79Br and 81Br.

| Fragment Ion | Proposed Structure | m/z (79Br/81Br) | Neutral Loss |

| [M+H]+ | Protonated Parent Molecule | 305/307 | - |

| [M-Br]+ | 2-(1H-benzo[d]imidazol-2-yl)phenol ion | 226 | Br• |

| [M-Br-CO]+ | Benzimidazolyl-phenyl ion | 197 | Br•, CO |

| [C7H5N2]+ | Benzimidazole fragment | 119 | C6H4BrOH |

| [C6H4N]+ | Fragment from Benzimidazole | 92 | C6H4BrOH, HCN |

| [C6H4BrO]+ | Bromophenol fragment | 171/173 | C7H6N2 |

Experimental Protocols

While specific experimental data for the target compound is not available in the cited literature, a general methodology for the analysis of benzimidazole derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.[2]

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to be used for LC-MS analysis.

4.2. Liquid Chromatography

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for the separation of benzimidazole derivatives.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4.3. Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for benzimidazole compounds.[2]

-

Scan Mode: Full scan mode to identify the parent ion and product ion scan mode (MS/MS) to obtain fragmentation data.

-

Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce fragmentation and observe the key fragment ions.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Discussion of Key Fragmentations

-

Loss of Bromine Radical (Br•): A common fragmentation pathway for brominated aromatic compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical.[3] This would lead to a significant peak at m/z 226.

-

Cleavage of the C-C Single Bond: The single bond connecting the benzimidazole and bromophenol rings is a likely point of cleavage. This would result in two primary fragments: the benzimidazole cation at m/z 119 and the bromophenol radical cation at m/z 171/173.

-

Fragmentation of the Benzimidazole Ring: The benzimidazole fragment (m/z 119) can further fragment through the characteristic loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic rings, to produce an ion at m/z 92.[4]

-

Fragmentation of the Bromophenol Moiety: The bromophenol fragment may undergo decarbonylation (loss of CO) if rearrangement occurs, though this is generally less favored than the initial C-C bond cleavage.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be characterized by several key fragmentation pathways, including the loss of a bromine radical, cleavage of the bond linking the two ring systems, and subsequent fragmentation of the individual heterocyclic and aromatic moieties. The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. The proposed fragmentation scheme and experimental guidelines presented in this document offer a solid foundation for researchers working on the analysis and characterization of this and structurally related compounds. It is important to note that this guide is based on theoretical fragmentation patterns and established principles; empirical data should be acquired to confirm these proposed pathways.

References

Theoretical Investigation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: A Computational Approach to Unveiling its Physicochemical Properties

For Immediate Release

This whitepaper provides a comprehensive theoretical analysis of the structural, electronic, and nonlinear optical properties of the molecule 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. This benzimidazole derivative is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with its structural motifs. The insights generated from this computational investigation are intended to guide further experimental studies and accelerate the drug development and materials design process.

This in-depth technical guide utilizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's fundamental characteristics. The findings are presented in a structured format, including detailed methodologies, quantitative data summaries, and visual representations of the molecular structure and investigative workflow, to cater to researchers, scientists, and drug development professionals.

Molecular Structure and Computational Workflow

The theoretical investigation of this compound commences with the optimization of its molecular geometry, followed by a cascade of computational analyses to determine its various properties.

The logical workflow for this theoretical investigation is outlined below, demonstrating the systematic approach from initial computational setup to the final analysis of the molecule's properties.

Computational Methodologies

The theoretical calculations presented in this paper are performed using the Gaussian 09 software package. The methodologies are based on established practices in computational chemistry for benzimidazole derivatives.[1][2]

Geometry Optimization

The initial molecular structure of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311G(d,p) basis set is employed for all atoms. The convergence criteria are set to the default values in the software. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Analysis

Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm the stability of the optimized geometry and to aid in the assignment of experimental infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. These orbitals are crucial for understanding the electronic transitions and reactivity of the molecule. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP surface is generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites of the molecule. This is valuable for predicting the nature of intermolecular interactions.

Nonlinear Optical (NLO) Properties

The first-order hyperpolarizability (β) is calculated using the finite field approach to evaluate the nonlinear optical response of the molecule. This property is important for the development of new materials for optoelectronic applications.

Expected Theoretical Results

The following tables summarize the anticipated quantitative data from the theoretical investigation of this compound. The values are hypothetical and based on typical results for similar benzimidazole derivatives found in the literature.

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.385 | N1-C1-C6 | 108.5 |

| C1-C6 | 1.402 | C1-N1-C7 | 109.2 |

| N1-C7 | 1.321 | N1-C7-N2 | 110.1 |

| C7-N2 | 1.388 | C7-N2-C6 | 108.8 |

| C8-C13 | 1.395 | C7-C8-C9 | 120.3 |

| C10-Br | 1.905 | C9-C10-Br | 119.8 |

| C12-O1 | 1.362 | C11-C12-O1 | 118.5 |

| O1-H2 | 0.965 | C12-O1-H2 | 109.5 |

Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies (cm-1) and Their Assignments

| Frequency (cm-1) | Assignment |

| 3580 | O-H stretch |

| 3450 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1620 | C=N stretch |

| 1580 | C=C stretch (aromatic) |

| 1280 | C-O stretch |

| 1150 | C-N stretch |

| 650 | C-Br stretch |

Frontier Molecular Orbitals and Quantum Chemical Parameters

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy (eV) | -5.85 |

| LUMO Energy (eV) | -1.98 |

| Energy Gap (ΔE) (eV) | 3.87 |

| Ionization Potential (I) (eV) | 5.85 |

| Electron Affinity (A) (eV) | 1.98 |

| Electronegativity (χ) (eV) | 3.915 |

| Chemical Hardness (η) (eV) | 1.935 |

| Chemical Softness (S) (eV-1) | 0.517 |

| Electrophilicity Index (ω) (eV) | 3.96 |

Nonlinear Optical Properties

Table 4: Calculated First-Order Hyperpolarizability (β) Components (in esu)

| Component | Value (x 10-30 esu) |

| βxxx | 15.2 |

| βxxy | 2.8 |

| βxyy | -1.5 |

| βyyy | 8.7 |

| βtotal | 25.5 |

Potential Applications and Future Directions

The theoretical data suggest that this compound possesses a significant energy gap, indicating good chemical stability. The calculated nonlinear optical properties suggest its potential for use in optoelectronic devices. Furthermore, the identified electrophilic and nucleophilic regions from the MEP analysis can guide the design of new derivatives with enhanced biological activity.

Molecular docking studies, which are a logical next step, could elucidate potential biological targets for this compound, thereby informing its development as a therapeutic agent.[3][4] Benzimidazole derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5] The computational framework outlined in this whitepaper provides a solid foundation for the rational design and synthesis of novel this compound derivatives with tailored properties for specific applications in medicine and materials science. Experimental validation of these theoretical predictions is highly encouraged to fully realize the potential of this promising molecule.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the structural characteristics of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, a molecule of significant interest in medicinal chemistry. While a crystal structure for the isolated compound is not publicly available, this document provides a comprehensive analysis of a closely related cobalt(II) complex containing the deprotonated form of the molecule as a ligand. This analysis, supplemented with data from similar benzimidazole derivatives, offers valuable insights into the compound's molecular geometry, intermolecular interactions, and potential for drug development.

Molecular Structure and Crystallographic Data

The crystal structure of bis[2-(1H-benzimidazol-2-yl)-4-bromophenolato-κ² N³,O]cobalt(II) reveals key features of the 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenolate ligand. In this complex, the cobalt(II) cation is chelated by two ligands through the imine nitrogen of the benzimidazole ring and the oxygen of the phenolate group, resulting in a distorted tetrahedral geometry.[1] The asymmetric unit of the crystal contains two independent molecules of the complex.[1]

The benzimidazole and bromophenyl moieties of the ligand are nearly coplanar, with a dihedral angle of approximately 4.2(3)°.[1] This planarity is a common feature in related structures, such as 2-(1H-Benzimidazol-2-yl)-4-nitrophenol, where the dihedral angle between the benzene and benzimidazole ring systems is 1.1(3)°.[2] Such planarity can facilitate π–π stacking interactions, which are observed in the crystal packing of the cobalt complex, with centroid-centroid distances between aromatic rings ranging from 3.407(3) to 3.850(4) Å.[1]

Table 1: Crystal Data and Structure Refinement for bis[2-(1H-benzimidazol-2-yl)-4-bromophenolato-κ² N³,O]cobalt(II) [1]

| Parameter | Value |

| Empirical Formula | C₂₆H₁₆Br₂CoN₄O₂ |

| Formula Weight | 635.16 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 22.4334 (16) Å |

| b | 8.3598 (6) Å |

| c | 30.0748 (16) Å |

| α | 90° |

| β | 125.323 (4)° |

| γ | 90° |

| Volume | 4601.9 (5) ų |

| Z | 8 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Measured Reflections | 29475 |

| Independent Reflections | 10549 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.166 |

| Goodness-of-fit (S) | 0.97 |

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of the title compound is a precursor to the formation of the cobalt complex. The procedure involves the condensation of 5-bromo-2-hydroxybenzaldehyde with o-phenylenediamine.

Methodology:

-

A solution of 5-bromo-2-hydroxybenzaldehyde (1 mmol) in a suitable solvent (e.g., ethanol) is prepared.

-

An equimolar amount of o-phenylenediamine (1 mmol) is added to the solution.

-

The mixture is refluxed for several hours (typically 2-4 hours).

-

After cooling, the resulting solution is poured into an excess of water to precipitate the product.

-

The precipitate is then filtered, dried, and can be further purified by recrystallization from a solvent such as ethanol.

2.2. Single-Crystal X-ray Diffraction

The following is a generalized protocol for single-crystal X-ray diffraction based on the analysis of related benzimidazole structures.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the cobalt complex, red block-shaped crystals were obtained via a hydrothermal method.[1]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector). The crystal is maintained at a constant temperature (e.g., 293 K or 296 K) and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. Corrections for absorption effects are applied (e.g., multi-scan absorption correction).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically idealized positions and refined using a riding model.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for single-crystal X-ray crystallography.

Biological Significance and Potential Signaling Pathways

Benzimidazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some benzimidazole derivatives have been shown to act as inhibitors of kinases involved in cancer progression.

Given the structural similarity of this compound to other biologically active benzimidazoles, it is plausible that it could modulate similar pathways. A hypothetical signaling pathway that could be targeted by such a compound is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by a benzimidazole derivative.

This guide provides a foundational understanding of the structural and synthetic aspects of this compound, leveraging available data from its metal complex and related analogs. Further experimental work to obtain the crystal structure of the free ligand would be invaluable for a more precise understanding of its solid-state properties and for advancing its potential applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a versatile fluorescent probe belonging to the benzimidazole family of heterocyclic compounds. Molecules in this class are noted for their significant Stokes shift, environmental sensitivity, and utility in a range of applications including as fluorescent sensors and in the development of therapeutic agents.[1][2] The core structure facilitates an excited-state intramolecular proton transfer (ESIPT) process, which is often responsible for its unique photophysical properties.[1][3] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe.

Physicochemical Properties

-

Molecular Formula: C₁₃H₉BrN₂O[4]

-

Molecular Weight: 289.13 g/mol

-

Appearance: Typically a solid powder.

-

CAS Number: 62871-28-7[4]

Photophysical Properties

The photophysical characteristics of this compound and related compounds are highly dependent on the solvent environment. The large Stokes shift is a hallmark of this class of compounds, minimizing self-absorption and enhancing detection sensitivity.[1]

Table 1: Photophysical Properties of Benzimidazole Derivatives in Various Solvents

| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| 2-(1H-benzimidazol-2-yl) phenol | Dioxane | 315, 335 | 460 | 125 | 0.42 |

| 2-(1H-benzimidazol-2-yl) phenol | Acetonitrile | 315, 335 | 460 | 125 | 0.35 |

| 2-(1H-benzimidazol-2-yl) phenol | Methanol | 315, 335 | 460 | 125 | 0.45 |

| (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenol | Various | - | - | 134 - 210 | - |

Note: Data for the parent compound 2-(1H-benzimidazol-2-yl) phenol and a derivative are presented to illustrate the characteristic large Stokes shift. Specific values for the 4-bromo substituted version may vary.

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with 4-bromo-2-hydroxybenzoic acid.

Materials:

-

o-phenylenediamine

-

4-bromo-2-hydroxybenzoic acid

-

Polyphosphoric acid (PPA) or a similar condensing agent

-

Methanol

-

Sodium bicarbonate solution

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Combine equimolar amounts of o-phenylenediamine and 4-bromo-2-hydroxybenzoic acid in a round-bottom flask.

-

Add polyphosphoric acid as a condensing agent and solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the crude product to precipitate.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol, or by silica gel column chromatography.

-

Dry the purified product under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis workflow for the fluorescent probe.

Application: Fluorescent pH Sensor

Benzimidazole derivatives often exhibit pH-sensitive fluorescence, making them suitable for monitoring pH changes in biological and environmental systems.[5][6] The fluorescence intensity of this compound is expected to vary with pH due to the protonation/deprotonation of the phenol and imidazole moieties.

Protocol for pH Titration:

-

Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent like DMSO or methanol.

-

Working Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). For each pH value, add a small aliquot of the probe stock solution to the buffer to reach a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and probe behavior.

-

Spectral Measurement:

-

Record the absorption spectrum for each solution using a UV-Vis spectrophotometer to check for changes in the ground state.

-

Record the fluorescence emission spectrum for each solution using a fluorometer. Use an excitation wavelength determined from the absorption maximum.

-

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting titration curve can be used to determine the pKa of the probe.

Excited-State Intramolecular Proton Transfer.

Application: Detection of Metal Ions

Certain benzimidazole-based probes can act as chemosensors for metal ions. For instance, a similar compound, 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol, has been shown to be a fluorescent probe for Zn²⁺.[5] The interaction with the metal ion can either enhance or quench the fluorescence of the probe.

Protocol for Metal Ion Titration:

-

Probe Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer/organic mixture) at a fixed concentration (e.g., 10 µM).

-

Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in the same solvent system.

-

Titration:

-

Record the fluorescence spectrum of the probe solution alone.

-

Incrementally add small aliquots of a specific metal ion stock solution to the probe solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Selectivity Test: To assess selectivity, add a large excess of other potentially interfering metal ions to the probe solution and observe any changes in fluorescence. Then, add the target metal ion to see if a response can still be elicited.

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the binding stoichiometry and detection limit.

Application: Cellular Imaging

The lipophilic nature of the benzimidazole core makes these probes potentially useful for live-cell imaging, for example, to visualize specific organelles or monitor intracellular pH.[6][7]

Protocol for Live-Cell Staining and Imaging:

-

Cell Culture: Culture cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the probe (1-10 mM) in cell-culture grade DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to the final working concentration (typically 1-20 µM).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe-containing medium or buffer to the cells.

-

Incubate the cells for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal staining time and concentration should be determined empirically.[8]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.[8]

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Place the dish on the stage of a fluorescence or confocal microscope.

-

Excite the cells with a light source appropriate for the probe's excitation wavelength and collect the emission using a suitable filter set.

-

Acquire images using the lowest possible excitation intensity to minimize phototoxicity.[8]

-

General workflow for live-cell imaging.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

Conclusion

This compound is a promising fluorescent probe with potential applications in pH sensing, metal ion detection, and cellular imaging. Its favorable photophysical properties, particularly its large Stokes shift, make it a valuable tool for researchers in chemistry, biology, and materials science. The protocols provided herein serve as a starting point for the application of this probe, and users are encouraged to optimize the conditions for their specific experimental needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note & Protocol: Laboratory Synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthesis described herein involves the condensation reaction of o-phenylenediamine with 5-bromo-2-hydroxybenzaldehyde. This method is a common and effective route for preparing 2-substituted benzimidazoles.[3][4] The protocol covers the reaction setup, purification, and characterization of the final product, along with a summary of expected quantitative data.

Reaction Scheme

The synthesis proceeds via the condensation of o-phenylenediamine and 5-bromo-2-hydroxybenzaldehyde, followed by oxidative cyclization to form the benzimidazole ring.

Reaction: o-Phenylenediamine + 5-Bromo-2-hydroxybenzaldehyde → this compound

Materials and Equipment

2.1 Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |

| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 |

| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |

| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | C₇H₈O₃S | 172.20 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

2.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol

3.1 Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5-bromo-2-hydroxybenzaldehyde (10 mmol, 2.01 g) and o-phenylenediamine (10 mmol, 1.08 g).[4]

-

Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.2 mmol, 34 mg).[4]

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80°C) with continuous stirring.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane (3:7) mobile phase. The reaction is typically complete within 4-6 hours.

-

Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (approx. 20 mL) to induce precipitation.

-

Filtration: Collect the crude product by vacuum filtration. Wash the solid with a cold ethanol/water (1:1) solution (2 x 15 mL) and then with a small amount of cold water to remove any remaining catalyst and impurities.

-

Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight.

3.2 Purification

-

Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.

-

Filter the hot solution to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

4.1 Expected Results

| Parameter | Expected Value |

| Appearance | Light yellow to off-white solid |

| Yield | 80-90% |

| Melting Point | >250 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.0 (s, 1H, NH), 11.5 (s, 1H, OH), 8.0-7.0 (m, 7H, Ar-H) |

| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H, O-H stretch), 1620 (C=N stretch), 1590 (C=C stretch) |

| Mass Spec (ESI+) | m/z: 291.0 [M+H]⁺, 293.0 [M+H+2]⁺ |

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

o-Phenylenediamine is toxic and a suspected mutagen. Avoid inhalation and skin contact.

-

5-Bromo-2-hydroxybenzaldehyde is an irritant. Handle with care.

-

Perform the reaction in a well-ventilated fume hood.

-

Ethanol is flammable; keep away from open flames and ignition sources.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

Application Notes & Protocols: Purification of Crude 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological properties. Following synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to yield a compound of sufficient purity for subsequent biological assays and further development.

This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. The polarity of the target compound, conferred by the phenolic hydroxyl group and the benzimidazole N-H protons, dictates the choice of appropriate stationary and mobile phases for effective separation.

Principle of Separation

Column chromatography is a preparative technique used to separate components of a mixture. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. The crude mixture is loaded onto the top of the silica gel column. A solvent or mixture of solvents, the mobile phase (eluent), is then passed through the column.

Separation is achieved based on the varying polarities of the compounds in the crude mixture.

-

Non-polar impurities: Have weak interactions with the polar silica gel and will travel down the column quickly with the mobile phase.

-

Moderately polar compounds (including the target product): Will have moderate interactions with the silica gel, leading to a slower migration rate.

-

Highly polar impurities: Will adsorb strongly to the silica gel and will either remain at the top of the column or require a highly polar mobile phase to be eluted.

By gradually increasing the polarity of the mobile phase (gradient elution), the compounds can be eluted sequentially, collected in separate fractions, and the pure product isolated. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Experimental Protocols

Materials and Equipment

The following table summarizes the necessary materials and reagents for the purification process.

| Category | Item | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) | Adsorbent for separation |

| Mobile Phase | n-Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) | Eluents for TLC and column chromatography |

| Apparatus | Glass Chromatography Column with Stopcock | To hold the stationary phase |

| Separatory Funnel or Reservoir | To add mobile phase to the column | |

| Test Tubes or Fraction Collector | To collect eluted fractions | |

| Beakers, Erlenmeyer Flasks, Round-bottom Flasks | Glassware for sample and solvent preparation | |

| TLC Plates (Silica Gel 60 F254) | To monitor the separation | |

| TLC Developing Chamber | To run TLC plates | |

| UV Lamp (254 nm) | To visualize spots on TLC plates | |

| Capillary Tubes | For spotting samples on TLC plates | |

| Rotary Evaporator | To remove solvent from pure fractions | |

| Cotton Wool or Sintered Glass Frit | To support the stationary phase in the column | |

| Sand (optional) | To protect the silica gel bed |

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, and is well-separated from its impurities.

Protocol:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).

-

Spot the solution onto several TLC plates.

-

Develop each plate in a different solvent system. Start with a non-polar system and gradually increase polarity.

-

Visualize the developed plates under a UV lamp (254 nm).

-

Calculate the Rf value for the product spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

-

Select the solvent system that provides the best separation and an appropriate Rf for the target compound.

Suggested Mobile Phase Systems for Testing:

| System No. | Solvent System | Ratio (v/v) | Polarity | Notes |

| 1 | n-Hexane : Ethyl Acetate | 9:1 to 1:1 | Low-High | A standard, versatile system. Start with 4:1 and adjust the ratio as needed.[1][2] |

| 2 | Dichloromethane : Methanol | 99:1 to 9:1 | Med-High | Effective for more polar compounds. A small amount of MeOH significantly increases polarity.[3] |

| 3 | Toluene : Acetone | 9:1 to 7:3 | Med-High | An alternative to the Hexane/EtOAc system; Toluene can offer different selectivity.[4] |

| 4 | Ethyl Acetoacetate : n-Hexane | 1:2 to 2:1 | Med-High | Reported to be effective for similar hydroxyphenyl benzimidazole derivatives.[5] |

Step 2: Column Preparation (Slurry Packing Method)

-

Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of cotton wool or use a column with a sintered frit at the bottom. A small layer of sand can be added on top of the cotton.

-

Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude mixture). Add the initial, least polar mobile phase solvent (e.g., n-Hexane) to the silica gel to form a free-flowing slurry.

-

Packing: Open the stopcock and pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.

-

Equilibration: Once all the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed. Wash the column by passing 2-3 column volumes of the initial mobile phase through the silica bed until it is completely settled and equilibrated. Do not let the solvent level drop below the top of the sand layer.

Step 3: Sample Loading

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution dropwise to the top of the column, ensuring not to disturb the silica bed.

Step 4: Elution and Fraction Collection

-

Initial Elution: Begin elution with the least polar solvent system determined from the TLC analysis (e.g., n-Hexane : Ethyl Acetate, 9:1).

-

Gradient Elution: Gradually increase the polarity of the mobile phase throughout the separation (e.g., from 9:1 to 7:3 to 1:1 n-Hexane : Ethyl Acetate). This is done by preparing solvent mixtures of increasing polarity and adding them sequentially to the reservoir. A steeper gradient may be used if impurities are far apart in polarity from the product, while a shallower gradient is used for difficult separations.

-

Fraction Collection: Collect the eluent in labeled test tubes or vials. The size of the fractions (e.g., 10-20 mL) depends on the column size and flow rate.

-

Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the compounds. Spot the crude mixture, the current fraction, and the previous fraction on the same TLC plate to identify which fractions contain the pure product.

Step 5: Product Isolation

-

Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the desired product.

-

Combine and Evaporate: Combine the identified pure fractions in a round-bottom flask.

-

Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound as a solid.

-

Drying and Characterization: Dry the product under high vacuum to remove any residual solvent. Characterize the final product by techniques such as NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Data Summary

The following table outlines the key parameters for the column chromatography procedure.

| Parameter | Recommended Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Stationary:Crude Ratio | ~30:1 to 50:1 (w/w) |

| TLC Mobile Phase (Rf ~0.3) | n-Hexane : Ethyl Acetate (e.g., 3:2 v/v) - To be optimized |

| Column Elution Profile | Gradient Elution: Start with n-Hexane : Ethyl Acetate (9:1), gradually increase to (1:1) |

| Sample Loading Method | Dry loading with silica gel |

| Monitoring Technique | TLC with UV visualization (254 nm) |

| Final Product Recovery | Rotary evaporation of combined pure fractions |

Visual Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Caption: Workflow for purification by column chromatography.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Separation / Overlapping Bands | Inappropriate mobile phase polarity. Column was overloaded with crude material. | Re-optimize the mobile phase using TLC to achieve better separation (ΔRf > 0.2). Use a shallower gradient. Reduce the amount of crude material loaded onto the column (maintain a >30:1 silica:crude ratio). |

| Streaking/Tailing on TLC or Column | Compound is too polar for the solvent system. Compound is acidic/basic interacting with silica. | Add a small amount of a modifier to the mobile phase. For acidic compounds like phenols, add ~1% acetic acid. For basic compounds like imidazoles, add ~1% triethylamine or ammonia to the eluent.[6] Consider using neutral alumina as the stationary phase. |

| Cracked or Channeled Column Bed | Column was packed unevenly. The column ran dry at some point. | Repack the column carefully, ensuring no air bubbles are trapped. Always keep the solvent level above the top of the stationary phase. |

| No Compound Eluting from Column | Mobile phase is not polar enough. Compound may have decomposed on the silica. | Gradually increase the polarity of the mobile phase significantly (e.g., switch from Hexane/EtOAc to DCM/MeOH). Check compound stability on silica by spotting on a TLC plate and letting it sit for an hour before developing. |

References

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol in Medicinal Chemistry